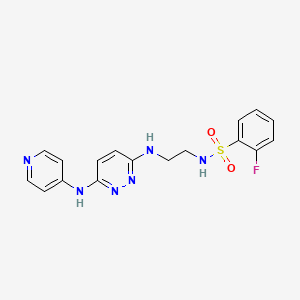

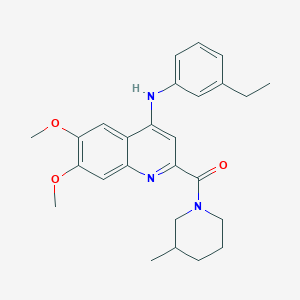

![molecular formula C20H24N4 B2458877 5-Isopropyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine CAS No. 890628-46-3](/img/structure/B2458877.png)

5-Isopropyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isopropyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine, also known as IPP, is a novel compound that has gained significant interest in recent years due to its potential therapeutic applications. IPP is a pyrazolopyrimidine derivative that has been found to exhibit potent activity against a range of diseases, including cancer and neurological disorders.

Scientific Research Applications

Antitumor Activity

PP derivatives exhibit promising anticancer potential. Researchers have synthesized and functionalized these compounds to enhance their structural diversity. The rigid, planar structure of PP makes it an attractive scaffold for drug design. Notably, PP derivatives have been investigated for their inhibitory effects on cancer cell growth and metastasis .

Enzymatic Inhibition

PP compounds have demonstrated enzymatic inhibitory activity. By targeting specific enzymes, they may modulate cellular processes. For instance, some PP derivatives inhibit AMP-activated protein kinase (AMPK), a key regulator of energy homeostasis. Understanding these interactions can guide drug development .

Organic Synthesis

The synthetic versatility of PP allows for modifications throughout its periphery. Researchers have explored various synthetic pathways, including Pd-catalyzed reactions and olefin metathesis, to obtain PP derivatives. These efforts contribute to expanding the toolbox for organic synthesis .

Photophysical Properties

PP compounds possess intriguing photophysical properties. Their fused pyrazole and pyrimidine rings make them suitable for applications in material science. Researchers investigate their behavior under different conditions, such as light absorption and emission, which can inform novel materials design .

Energetic Materials

Recent studies have explored PP derivatives as potential energetic materials. Specifically, compounds like 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one exhibit heat resistance and ease of synthesis. These properties are crucial for developing safer and more efficient explosives .

Combinatorial Library Design

Due to its synthetic versatility, PP serves as a privileged scaffold for combinatorial library design. Researchers can modify its structure systematically to create diverse chemical libraries. These libraries are valuable for drug discovery and optimization .

properties

IUPAC Name |

3-phenyl-7-piperidin-1-yl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4/c1-15(2)18-13-19(23-11-7-4-8-12-23)24-20(22-18)17(14-21-24)16-9-5-3-6-10-16/h3,5-6,9-10,13-15H,4,7-8,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSVORPWDUVTDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=NN2C(=C1)N3CCCCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isopropyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

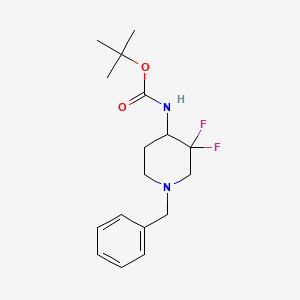

![N-[4-(tert-butyl)-2,6-dimethylphenyl]-2-chloroacetamide](/img/structure/B2458797.png)

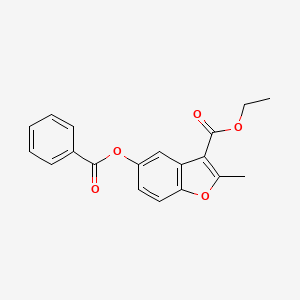

![1-(3-chloro-4-methylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2458801.png)

![Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B2458802.png)

![1-[5-(2-hydroxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2458804.png)

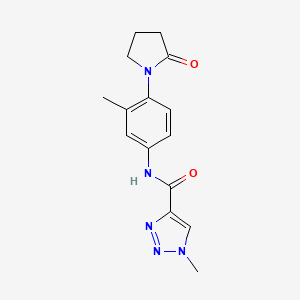

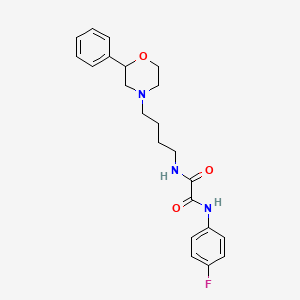

![4-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one](/img/structure/B2458809.png)

![7-(indolin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2458816.png)